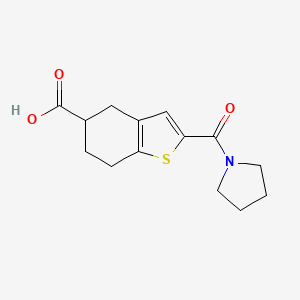

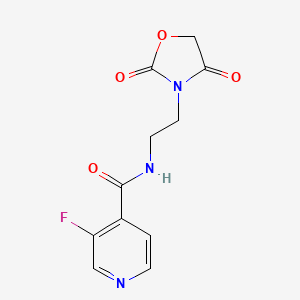

![molecular formula C12H17N3O3 B2996995 tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1781529-76-7](/img/structure/B2996995.png)

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate” belongs to the class of organic compounds known as imidazopyrazines, which are aromatic heterocyclic compounds containing an imidazole ring fused to a pyrazine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely include a fused imidazo[1,2-a]pyrazine ring with a tert-butyl group, a formyl group, and a carboxylate group attached at different positions . The exact structure would depend on the positions of these substituents.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds are often involved in reactions like nucleophilic substitution, reduction, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been reported to be solid at room temperature .科学的研究の応用

Synthesis and Reactivity

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : A study demonstrates the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This process involves the reaction of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates with alkyl hydrazines, yielding isomeric pyrazoles (Iminov et al., 2015).

Utility in Ugi Reaction : Tert-butyl amides from Ugi multi-component reaction (MCR) of T-BuNC and 5-substituted-1 H-pyrazole-3-carboxylic acids with aldehydes and amines, under microwave irradiation, lead to the formation of 5,6-dihydropyrazolo[1,5- A]pyrazine-4,7-diones. This showcases the utility of T-BuNC as a new convertible isocyanide (Nikulnikov et al., 2009).

Reactivity of Pyrazolotriazine Derivatives : The reactivity of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one under various agents was explored, leading to the formation of corresponding amides. This contributes to the understanding of the chemical behavior of similar compounds (Mironovich & Shcherbinin, 2014).

Chemical Properties and Analysis

Structural Analysis : The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, providing insights into the structural properties of related compounds (Richter et al., 2009).

Synthesis of Pyrazole Derivatives : The synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives was achieved through the treatment of β-keto ester with hydrazines, followed by acidolytic deprotection and acylation. This research adds to the diversity of pyrazole derivatives and their potential applications (Kralj et al., 2011).

Mechanism of Generation of Dihydroimidazo[1,2-a]pyrazin-3-ones : The study of the mechanism of generation of 5-oxy-2,3-dihydroimidazo[1,2-a]pyrazin-3-ones from 3-benzyl-2-[1-(2-trimethylsilylethoxycarbonyl)-2,2-dimethylpropylideneamino]-5-(p-methoxyphenyl)pyrazine using variable-temperature NMR sheds light on the formation of these compounds, providing valuable insights for future chemical synthesis (Teranishi et al., 1997).

特性

IUPAC Name |

tert-butyl 3-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-4-5-15-9(8-16)6-13-10(15)7-14/h6,8H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFMZWZPINYLEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=NC=C2C=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

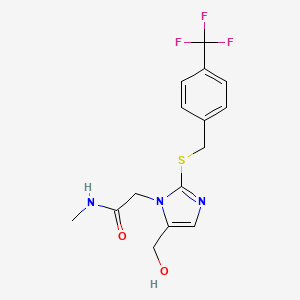

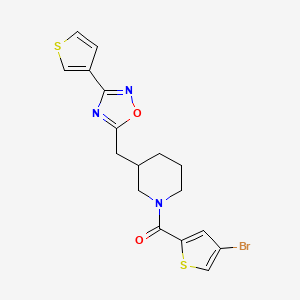

![2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole](/img/structure/B2996912.png)

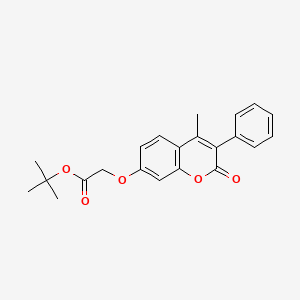

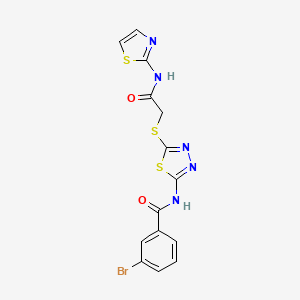

![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2996914.png)

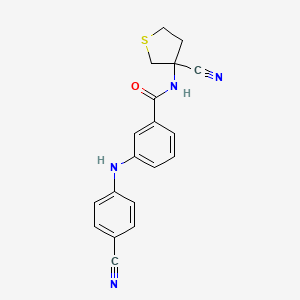

![2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2996916.png)

![3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2996919.png)

![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2996924.png)

![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)

![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)